MglA protein
Description
Properties
CAS No. |
123211-93-8 |
|---|---|
Molecular Formula |
C12H11F3O4 |
Synonyms |
MglA protein |
Origin of Product |
United States |
Mechanistic Foundations of Mgla Activity
The MglA Guanine (B1146940) Nucleotide Cycle and Conformational States
The functional cycle of MglA involves the binding and hydrolysis of GTP, leading to distinct conformational states that dictate its interactions and localization within the cell. MglA in its GTP-bound state is typically active and localized to specific cellular sites, such as the leading pole in M. xanthus, where it stimulates motility. ebi.ac.ukfrontiersin.org Upon GTP hydrolysis, MglA transitions to the inactive GDP-bound state, often resulting in its dissociation from polar locations and diffusion within the cytoplasm. Structural studies have revealed that MglA undergoes notable conformational changes upon GTP binding, including a unique screw-type movement of its central β2-strand, which is distinct from conformational changes observed in other G proteins. nih.gov
Intrinsic GTP Hydrolysis and Exchange Rates
MglA exhibits a characteristically slow intrinsic rate of GTP hydrolysis, a feature common among small Ras-like GTPases. uniprot.org Experimental measurements have provided specific rates for this intrinsic activity. For instance, the intrinsic GTP hydrolysis rate of MglA has been reported as 0.00009 s⁻¹ and 1.224 h⁻¹. These slow intrinsic rates necessitate the involvement of regulatory proteins to efficiently cycle MglA between its active and inactive states.
Table 1: Intrinsic GTP Hydrolysis Rates of MglA
| Measurement Method | Intrinsic Hydrolysis Rate | Source Organism | Citation |
| Charcoal assay | 0.00009 s⁻¹ | Myxococcus xanthus | |
| Direct assay | 1.224 h⁻¹ | Myxococcus xanthus |
Guanine Nucleotide Exchange Factors (GEFs) Regulating MglA Activity
Guanine Nucleotide Exchange Factors (GEFs) play a crucial role in promoting the exchange of GDP for GTP, thereby activating MglA. The RomR/RomX complex has been identified as a key GEF for MglA in M. xanthus. This complex stimulates the formation of the active MglA-GTP form and is involved in recruiting MglA-GTP to the leading cell pole. While the RomR/RomX complex is a primary GEF, some research also suggests that MglB, the cognate GAP, might possess a dual function that includes GEF activity through allosteric mechanisms, although this remains an area of ongoing investigation and discussion.
GTPase Activating Proteins (GAPs) Modulating MglA Activity
GTPase Activating Proteins (GAPs) enhance the intrinsic GTP hydrolysis rate of GTPases, facilitating their deactivation. MglB serves as the well-established cognate GAP for MglA. ebi.ac.ukfrontiersin.orgnih.gov MglB significantly accelerates MglA's slow intrinsic GTP hydrolysis rate, promoting the conversion of MglA-GTP to MglA-GDP. This GAP activity is essential for regulating the spatial localization and dynamic cycling of MglA, particularly in the context of bacterial motility and polarity reversals. ebi.ac.ukfrontiersin.orgnih.gov In addition to MglB, RomY has been identified as a co-GAP that further stimulates the GAP activity of MglB.
Table 2: Effect of MglB on MglA GTP Hydrolysis
| MglB Concentration | Effect on GTP Hydrolysis Rate (relative to intrinsic) | Citation |
| Catalytic amounts | Accelerated (e.g., to 0.00027 s⁻¹) | |
| Stoichiometric amounts | Accelerated more than 100-fold |
Allosteric Regulation of MglA by Binding Partners
MglA's activity is subject to allosteric regulation through interactions with various binding partners. Notably, MglB modulates MglA activity not only through direct catalytic enhancement of GTP hydrolysis but also via allosteric mechanisms. Structural analysis has shown that the C-terminal helix of dimeric MglB binds to a pocket on MglA that is spatially separated from the active site. This allosteric interaction contributes to MglB's ability to increase MglA's GTPase activity and may also play a role in nucleotide exchange. Other binding partners can also influence MglA's conformational state and activity through allosteric effects, contributing to the precise spatial and temporal regulation of MglA function within the cell.
Interplay with the Cytoskeleton and Motility Apparatus
MglA is intimately involved in bacterial motility, functioning as an integral component of the machinery responsible for processes like gliding motility in M. xanthus. ebi.ac.ukfrontiersin.org It plays a crucial role in stimulating the assembly and function of these motility complexes. ebi.ac.ukfrontiersin.org
Association with Actin-like Proteins (e.g., MreB)
A key aspect of MglA's function in motility involves its association with actin-like proteins, particularly MreB. MreB is a major component of the bacterial cytoskeleton and plays a role in cell shape maintenance and motility in many bacteria. ebi.ac.ukfrontiersin.org Research has demonstrated a direct connection between MglA-GTP and the MreB cytoskeleton at bacterial focal adhesions, which are sites of motility complex assembly. ebi.ac.ukfrontiersin.org This interaction is dependent on MglA being in its active, GTP-bound state; MglA-GDP does not exhibit this association. ebi.ac.ukfrontiersin.org The interaction with MreB is crucial for the recruitment of MglA and the associated motility machinery to these focal adhesion sites. ebi.ac.uk Furthermore, MglB, the GAP for MglA, contributes to the disassembly of the motility complex at the lagging pole by disrupting the MglA-MreB interaction through its effect on MglA's nucleotide state. ebi.ac.ukfrontiersin.org It is important to note that MreB's function in motility is distinct from its well-established role in peptidoglycan synthesis. ebi.ac.ukfrontiersin.org
Table 3: Interaction of MglA with MreB
| MglA Nucleotide State | Interaction with MreB | Effect on Motility Complex | Citation |
| GTP-bound (Active) | Interacts directly | Stimulates assembly | ebi.ac.ukfrontiersin.org |
| GDP-bound (Inactive) | Does not interact | Contributes to disassembly | ebi.ac.ukfrontiersin.org |
Role in Assembly and Disassembly of Motility Complexes (e.g., Agl/Glt)
MglA-GTP plays a crucial role in stimulating the assembly of motility complexes, particularly the Agl/Glt machinery responsible for adventurous gliding motility, at the leading cell pole. nih.govnih.govbiorxiv.org Research indicates that MglA-GTP is an integral component of the Agl-Glt gliding motility complex at focal adhesions (FAs). nih.gov It stimulates the assembly of this machinery by directly interacting with the MreB actin cytoskeleton and the protein AglZ, creating a scaffold for complex formation. nih.govnih.govembopress.org This interaction is nucleotide-dependent, with MglA only binding to MreB in its GTP-bound form. nih.govdntb.gov.ua
The disassembly of these motility complexes occurs at the lagging pole, a process also regulated by MglA, in conjunction with its cognate GAP, MglB. nih.govnih.gov MglB localizes primarily to the lagging pole and promotes the conversion of MglA-GTP to MglA-GDP. nih.govbiorxiv.org MglA-GDP does not interact with MreB, leading to the dissociation of MglA from the cytoskeleton and promoting the disassembly of the motility complex. nih.gov MglB also contributes to disassembly by physically competing with MreB for interaction with MglA-GTP. nih.gov This spatially regulated assembly and disassembly, controlled by the MglA nucleotide state and the localization of MglB, ensures directed cell movement. nih.govnih.govresearchgate.net
Research findings highlight the importance of the MglA-MreB interaction in motility complex dynamics:
| Protein Interaction | MglA Nucleotide State Required | Effect on Motility Complex | Source |
| MglA - MreB | GTP-bound | Stimulates assembly | nih.govdntb.gov.ua |
| MglA - AglZ | Not specified, but linked to MglA-GTP localization | Contributes to scaffold | nih.gov |
| MglA - MglB | GTP-bound (for GAP activity) | Promotes disassembly | nih.govnih.gov |
Mutations affecting MglA's GTPase activity or its interaction with partners can lead to motility defects and aberrant localization of motility proteins like AglZ and FrzS. embopress.orgresearchgate.net For instance, mutations that lock MglA in the GTP-bound state can result in hyperstable focal adhesions and defects in directionality. nih.gov
Molecular Mechanisms of Pole-to-Pole Polarity Switching
The dynamic relocation of MglA and other polarity proteins is fundamental to the ability of M. xanthus to reverse its direction of movement. This process involves a precise spatial and temporal regulation of MglA's nucleotide state and localization.
Molecular Mechanisms of Pole-to-Pole Polarity Switching
Spatial Segregation of MglA Nucleotide States
A key aspect of polarity control is the asymmetric distribution of MglA's nucleotide states within the cell. MglA-GTP is primarily localized to the leading cell pole, while MglA-GDP is more diffusely distributed throughout the cytoplasm. researchgate.netpnas.orgembopress.orgplos.org This spatial segregation is established and maintained by the localized activities of the GEF and GAP proteins. The RomR/RomX GEF complex and MglB GAP are also asymmetrically localized at the cell poles. pnas.orgembopress.orgresearchgate.netplos.org The RomR/RomX complex is thought to recruit MglA-GTP to the leading pole by stimulating its formation and directly binding to it. pnas.orgresearchgate.net Conversely, MglB localizes to the lagging pole and excludes MglA-GTP from this region by converting it to MglA-GDP. pnas.orgplos.orgmpg.de This creates a gradient of MglA-GTP, with a high concentration at the leading pole and a lower concentration elsewhere, which is crucial for establishing front-rear polarity. nih.govresearchgate.net
Studies using fluorescent protein fusions have visualized the distinct localization patterns of MglA in different nucleotide states:
| MglA Nucleotide State | Typical Localization Pattern | Regulated By | Source |
| MglA-GTP | Primarily leading cell pole | RomR/RomX (GEF) | pnas.orgembopress.orgplos.orgmpg.de |
| MglA-GDP | Diffuse cytoplasmic distribution | MglB (GAP) | researchgate.netpnas.orgembopress.orgplos.org |
Recent structural analysis suggests that MglA can adopt at least three conformations: inactive MglA-GDP, an active MglA-GTP state, and an unusual conformation with mixed features. nih.gov An atypical GTP-bound state (MglA-GTP*) has also been identified, which is less sensitive to MglB-stimulated hydrolysis and may play a role in maintaining polarity. nih.gov
Dynamic Relocation during Reversals
Cellular reversals in M. xanthus involve a rapid inversion of the leading/lagging polarity axis and the dynamic relocation of motility proteins between the poles. researchgate.netembopress.orgplos.orgnih.gov This process is triggered by the Frz chemosensory system, which signals to the MglA/MglB regulatory module. pnas.orgembopress.orgplos.orgnih.gov During a reversal, MglA-GTP and MglB undergo a coordinated pole-to-pole relocation, effectively switching their positions. embopress.orgplos.orgnih.gov This relocation event is essential for re-establishing the correct polarity of dynamically localized motility proteins at the new leading pole. embopress.orgbiorxiv.orgplos.orgnih.gov
The precise mechanism of MglA relocation during reversals is complex and involves interactions with other proteins in the polarity module, including RomR and RomX. pnas.orgresearchgate.netplos.orgmpg.de The Frz system interfaces with the MglA/MglB module, often through the response regulator RomR, to induce this dynamic switching. plos.orgmpg.deplos.org This results in the assembly of motility machineries at the pole that was previously the lagging pole. biorxiv.orgbiorxiv.org The dynamic nature of MglA localization, coupled with the regulated activity of its GEF and GAP, allows M. xanthus cells to precisely control their direction of movement and undergo necessary reversals for processes like swarming and development. researchgate.netembopress.orgplos.orgnih.gov
The pole-to-pole relocation during reversals can be summarized as a switch in the localization of key polarity proteins:
| Protein | Localization Before Reversal (Leading/Lagging) | Localization After Reversal (New Leading/New Lagging) | Source |
| MglA-GTP | Leading pole | New leading pole (previously lagging) | embopress.orgplos.orgnih.gov |
| MglB | Lagging pole | New lagging pole (previously leading) | embopress.orgplos.orgnih.gov |
| RomR/RomX | Primarily lagging pole, but with bipolar asymmetry | Inverted (large cluster at new lagging pole) | pnas.orgbiorxiv.orgplos.org |
This dynamic relocalization system, controlled by the interplay of MglA, MglB, RomR, RomX, and the Frz system, acts as a spatial toggle switch that can be rapidly flipped in response to environmental signals. mpg.de
Diverse Biological Roles of Mgla Across Bacterial Species
Regulation of Gliding Motility in Myxococcus xanthus
Adventurous (A) Motility Control
Adventurous motility drives the movement of individual M. xanthus cells across surfaces. researchgate.net MglA plays a critical role in regulating A-motility, although the precise mechanisms are still under investigation. MglA has been shown to interact with AglZ, a protein required for adventurous gliding motility and a component of the A-motility system. nih.govasm.org This interaction suggests that MglA may help coordinate the two gliding motility systems or regulate the frequency of cellular reversals during gliding. asm.org Studies have indicated that MglA stimulates the assembly of the gliding machineries, potentially through direct interaction with the actin-like protein MreB, and directs them to specific cellular regions. researchgate.netmdpi.com
The localization of MglA is dynamic and depends on the surface conditions. researchgate.netnih.gov On surfaces that favor A-motility, MglA-Yfp (a fluorescent fusion protein) forms punctate clusters at the poles and along the cell body, which emerge near the leading pole and remain relatively fixed to the substratum as the cell moves forward, similar to focal adhesion complexes. researchgate.netnih.govnih.gov This localization pattern suggests a direct involvement of MglA in the assembly or function of the A-motility machinery at these adhesion sites. researchgate.netnih.gov
Social (S) Motility and Type IV Pilus (T4P) Dynamics
Social motility in M. xanthus is mediated by the extension and retraction of Type IV pili (T4P), which facilitate the movement of groups of cells. asm.orgresearchgate.netpnas.org MglA is essential for T4P-dependent motility. pnas.org MglA-GTP, the active form of the protein, stimulates T4P formation and is primarily localized to the leading pole of the cell. pnas.orgpnas.org This polar localization is crucial for the unipolar activation of T4P, ensuring that pili are primarily extended from the leading edge during movement. pnas.orgpnas.org
MglA interacts with downstream effectors to regulate S-motility. One such effector is SgmX, a TPR domain-containing protein that interacts directly with MglA-GTP and acts downstream to stimulate T4P formation, possibly by interacting with the PilB extension ATPase. pnas.orgpnas.orgnih.gov Another interaction partner involved in S-motility is MasK, a protein tyrosine kinase. nih.govresearchgate.net Genetic studies suggest that MglA interacts with MasK to control social motility. researchgate.net
The dynamic localization of MglA is key to regulating T4P function. MglA-GTP is concentrated at the leading pole, while its inactive form, MglA-GDP, is more diffusely distributed. pnas.org The GTPase-activating protein (GAP) MglB stimulates the conversion of MglA-GTP to MglA-GDP, thereby excluding MglA-GTP from the lagging pole and contributing to the unipolarity of T4P formation. pnas.org
Coordination of Bidirectional Motility Systems
Myxococcus xanthus cells can reverse their direction of movement, a process that requires the coordinated switching of the leading and lagging poles and the reorientation of the motility systems. embopress.orgpnas.orgoup.com MglA plays a central role in coordinating these bidirectional movements and regulating the frequency of reversals. asm.org
The polarity of the cell, defined by the leading and lagging poles, is dynamically regulated by a protein module involving MglA, its cognate GAP MglB, and the response regulator RomR. asm.orgoup.comnih.gov MglA functions as a molecular switch within this module, establishing the correct polarity of dynamically localized motility proteins and inducing their relocation during reversals. researchgate.netembopress.org The Frz chemosensory system, which controls cellular reversals, interfaces with the MglA/MglB/RomR module to invert cell polarity. asm.org
MglA-GTP is asymmetrically localized at the leading pole due to the combined action of MglB and the RomR/RomX complex, which acts as a guanine (B1146940) nucleotide exchange factor (GEF) for MglA. asm.orgpnas.orgpnas.org MglB localizes to the lagging pole and promotes the conversion of MglA-GTP to MglA-GDP, thus restricting MglA-GTP to the leading pole. asm.orgpnas.orgoup.com This spatial regulation of MglA activity is essential for establishing and maintaining cell polarity and coordinating the activity of the A and S motility systems during reversals. asm.orgpnas.orgoup.com
Contribution to Multicellular Development and Morphogenesis in Myxococcus xanthus
Beyond its role in motility, MglA is also essential for the multicellular developmental program of Myxococcus xanthus, which culminates in the formation of fruiting bodies and environmentally resistant spores. nih.govuniprot.orgembopress.org
Contribution to Multicellular Development and Morphogenesis in Myxococcus xanthus
Fruiting Body Formation
When nutrients are scarce, M. xanthus cells aggregate to form complex multicellular structures called fruiting bodies. pnas.orgasm.orgnih.gov This process requires coordinated cell movements and cell-cell interactions, in which MglA plays a vital part. Mutations in mglA abolish both motility and development, highlighting its essential role in fruiting body formation. researchgate.netplos.org
MglA's contribution to fruiting body formation is linked to its regulation of cell motility and polarity. The directed movement and aggregation of cells, which are necessary for the initial stages of fruiting body development, are dependent on the properly functioning A and S motility systems controlled by MglA. pnas.orgasm.orgnih.gov The ability of cells to reverse direction, regulated by MglA and the Frz system, is also important for the streaming and aggregation patterns observed during fruiting body morphogenesis. pnas.orgresearchgate.net
Sporulation Processes
Within the fruiting bodies, M. xanthus cells differentiate into dormant, stress-resistant spores. pnas.orgmdpi.comnih.gov MglA is required for this sporulation process. researchgate.netnih.gov While the detailed mechanism of MglA's involvement in sporulation is still being elucidated, it is known that MglA, along with MglB, is retained in the spores. mdpi.com During spore germination, MglB forms a cluster that appears to determine one of the cell poles, and MglA clustering occurs subsequently, dependent on MglB. mdpi.com This suggests a role for MglA in establishing cell polarity during the re-establishment of vegetative growth from a spore, which is intrinsically linked to the developmental cycle. mdpi.com
Furthermore, MglA's role in regulating the MreB cytoskeleton, which is involved in cell shape and potentially peptidoglycan assembly, may also link it to the significant cellular remodeling that occurs during sporulation, where rod-shaped cells transform into spherical spores. mdpi.comnih.gov
Summary of MglA's Roles in M. xanthus
| Role in M. xanthus | Key Interactions/Mechanisms | Outcome |
| Adventurous (A) Motility Control | Interaction with AglZ and potentially MreB. researchgate.netnih.govasm.orgmdpi.com Dynamic localization in clusters. researchgate.netnih.govnih.gov | Enables movement of individual cells. researchgate.net Involved in assembly/function of A-motility machinery. researchgate.netnih.gov |
| Social (S) Motility Control | Interaction with SgmX and MasK. nih.govresearchgate.netpnas.orgpnas.orgnih.gov Polar localization of MglA-GTP. pnas.orgpnas.org Regulation by MglB (GAP). asm.orgpnas.org | Enables movement of cell groups via T4P. asm.orgresearchgate.netpnas.org Ensures unipolar T4P activation. pnas.orgpnas.org |
| Coordination of Motility | Interaction with MglB and RomR. asm.orgoup.comnih.gov Regulation by Frz system. asm.org Dynamic pole-to-pole relocation. researchgate.netembopress.org | Coordinates A and S motility. researchgate.netasm.org Regulates cellular reversals and establishes polarity. asm.orgpnas.orgoup.com |
| Multicellular Development | Essential for motility and aggregation. researchgate.netplos.org Linked to cell-cell interactions. pnas.orgasm.orgnih.gov | Required for fruiting body formation. nih.govuniprot.orgembopress.org |
| Sporulation | Retained in spores. mdpi.com Involved in polarity establishment during germination. mdpi.com Potential link to MreB/cell shape. mdpi.com | Required for sporulation. researchgate.netnih.gov Involved in spore germination and re-establishment of polarity. mdpi.com |
Diverse Biological Roles in Other Bacterial Species
While M. xanthus serves as a primary model for studying MglA, homologs of this protein are found in other bacteria and contribute to different cellular processes. For instance, in Bdellovibrio bacteriovorus, a predatory delta-proteobacterium, MglA is required for predatory invasion of other bacteria, a process that involves Type IV pili at a single invasive pole. plos.orgnih.gov Unlike in M. xanthus, B. bacteriovorus MglA appears to function without an MglB homologue, and it regulates prey entry at a single pole rather than bipolar motility. plos.orgnih.gov MglA in B. bacteriovorus also interacts with a TPR domain protein (Bd2492) and is involved in controlling gliding reversal frequency. plos.orgnih.gov
In Francisella tularensis, a pathogenic bacterium, MglA regulates the transcription of virulence factors necessary for survival within host cells (amoebae and macrophages). pnas.org MglA in F. tularensis has homology to SspA, a transcriptional regulatory protein, and appears to positively regulate the expression of multiple virulence genes, including iglA, iglC, and pdpA. pnas.org This indicates a role for MglA as a global transcriptional regulator of virulence in this organism, distinct from its primary role in motility in M. xanthus. pnas.org
These examples highlight the evolutionary diversification of MglA function across bacterial species, adapting to regulate processes ranging from complex social behaviors and development to predation and virulence.
MglA protein is a fascinating bacterial protein with diverse roles, particularly highlighted in the predatory bacterium Bdellovibrio bacteriovorus and the pathogenic bacterium Francisella tularensis. Its functions range from controlling motility and prey invasion to regulating virulence gene expression and intracellular survival within host cells.
Mgla Interaction Networks and Signal Integration
Direct Protein-Protein Interactions in Polarity Modules
MglA engages in direct interactions with other proteins that constitute the core polarity module in Myxococcus xanthus. These interactions are essential for regulating MglA's nucleotide binding state and its spatial localization, thereby controlling cellular polarity and motility behaviors.
MglA-MglB Interactions and GTPase Activation Mechanism
A key interaction involves MglA and MglB, where MglB acts as the cognate GTPase-activating protein (GAP) for MglA. rcsb.orgrcsb.orgpdbus.orgresearchgate.netsasbdb.orgbiorxiv.orgstring-db.org MglB possesses dual functionality, operating as both a GAP and a guanine (B1146940) nucleotide exchange factor (GEF) for MglA. rcsb.orgpdbus.orgresearchgate.net Pole-to-pole oscillations of MglA, controlled by MglB, are critical for directed movement and reversals in Myxococcus xanthus. rcsb.orgrcsb.orgpdbus.org Structural studies have investigated Myxococcus xanthus MglA bound to GDP and GTP-gamma-S, as well as MglA in complex with its GAP MglB and GTPgammaS. uniprot.orgrcsb.orgpdbus.orgrcsb.org Research indicates that MglA functions as a three-state GTPase, and the complete MglA/MglB structural cycle, combined with GAP kinetics and in vivo motility assays, has provided insights into a molecular mechanism for concerted MglA/MglB relocalizations. rcsb.orgpdbus.org An atypical GTP-bound state of MglA (MglA-GTP) has been identified, which is refractory to MglB. rcsb.orgpdbus.org A feedback mechanism operated by MglA-GDP re-sensitizes MglA-GTP. rcsb.orgpdbus.org Evidence suggests that this MglA-GTP* state exists in vivo. rcsb.orgpdbus.org A model proposes that MglA-GDP functions as a soluble messenger, converting polar MglA-GTP* into a diffusible MglA-GTP species that subsequently re-localizes to the opposite pole during reversals. rcsb.orgpdbus.org Interface residues between MglA and MglB have been identified based on structural data. researchgate.net MglB has been shown to bind MglA with a submicromolar range dissociation constant. biorxiv.org STRING network analysis indicates a high confidence interaction between MglA and MglB. string-db.orgstring-db.org
MglA-RomR/RomX Complex Formation and Function
RomR is recognized as a component of the polarity module that includes MglA and MglB. nih.gov Studies have shown that MglC, a paralog of MglB, interacts directly with the C-terminal output domain of RomR. biorxiv.orgnih.gov RomR is involved in the asymmetric recruitment of MglC to the lagging poles. biorxiv.org STRING network analysis suggests interactions between MglA and RomR. string-db.org Specific details regarding the direct complex formation and function of MglA with RomR or RomX were not extensively detailed within the provided context.
Interactions with Other Regulatory Proteins (e.g., MglC, RomY)
MglA interacts with other regulatory proteins within the polarity control system of Myxococcus xanthus. MglC, a paralog of MglB, is a member of this polarity module. biorxiv.orgnih.govnih.gov Despite sharing low sequence identity (<9%), both MglB and MglC adopt a Regulatory Light Chain 7 (RLC7) family fold. biorxiv.orgnih.gov MglC interacts directly with MglB. biorxiv.orgstring-db.orgnih.govnih.gov The interaction between MglC and MglB occurs with a 2:4 stoichiometry, where a MglC homodimer is sandwiched between two homodimers of MglB, and this complex forms with a submicromolar range dissociation constant. biorxiv.orgnih.gov MglC also interacts directly with RomR. biorxiv.orgnih.gov The polar localization of MglC is dependent on both RomR and MglB. biorxiv.org Notably, MglC plays a role in regulating cellular reversals and exhibits a divergent, even opposite, role in motility regulation compared to MglB. biorxiv.orgnih.gov A surface of MglC necessary for its interaction with MglB and for MglC function has been identified. nih.gov STRING network analysis indicates interactions between MglA and MglC. string-db.org Information regarding interactions with a protein named RomY was not found in the provided context.
Effector Interactions and Downstream Signaling
MglA's regulatory function extends to interactions with downstream effectors, including proteins associated with the motility machinery and components of chemosensory systems, thereby integrating signals to orchestrate complex cellular behaviors.
Interactions with Pilus-Associated Proteins (e.g., SgmX, Bd2492)
MglA's role in controlling gliding motility suggests interactions with proteins involved in the assembly and function of motility structures, such as pili. While specific interactions with SgmX or Bd2492 were not detailed in the provided context, interactions between MglA and other motility-associated proteins have been indicated. For instance, STRING network analysis shows interactions between MglA and AglZ. string-db.org AglZ is a filament-forming coiled-coil protein necessary for adventurous gliding motility and regulates this motility type through interaction with the cytoplasmic receptor FrzCD. string-db.org Additionally, MasABK proteins have been shown to interact with components of the type IV pilin (B1175004) system, affecting social motility, and also show interactions with MglA in STRING analysis. string-db.org These interactions highlight MglA's connectivity to the machinery driving bacterial movement.
Linkage to Chemosensory Systems (e.g., Frz Pathway)
MglA's activity and localization are tightly linked to chemosensory systems that govern cellular behavior in response to environmental cues. In Myxococcus xanthus, the Frz chemosensory system is responsible for inducing cellular reversals. nih.gov The output response regulator of the Frz system, FrzZ, interfaces with the MglA/MglB/RomR module to mediate the inversion of cell polarity. nih.gov MglA's pole-to-pole oscillations, regulated by MglB, are controlled by the Frz chemosensory system to ensure directed movement and reversals. rcsb.orgrcsb.orgpdbus.orgresearchgate.net STRING network analysis supports the connection between MglA and the Frz pathway, showing interactions with FrzZ and FrzS. string-db.org Furthermore, AglZ, which interacts with MglA, regulates adventurous motility through its interaction with the cytoplasmic receptor FrzCD, further illustrating the integration of MglA signaling with chemosensory pathways. string-db.org MglA's function as a Myxococcus motility protein involved in spatial oscillation underscores its role in responding to signals mediated by these systems. uniprot.org
Protein Identifiers
The following table lists the protein names mentioned in the article and their corresponding identifiers found within the provided context.
| Protein Name | Organism | Identifier Type | Identifier | Notes |
| MglA protein | Myxococcus xanthus | UniProtKB | Q1DB04 | PubChem CID 135398675 is for MglA-MglB complex nih.gov. |
| MglB protein | Myxococcus xanthus | UniProtKB | Q1DB03 | PubChem CID 135398675 is for MglA-MglB complex nih.gov. |
| RomR | Myxococcus xanthus | Not Found | Not Found | Mentioned as part of polarity module nih.gov. |
| RomX | Not Specified | Not Found | Not Found | Not found in provided context. |
| MglC | Myxococcus xanthus | UniProtKB | Q1CXQ3 | |
| RomY | Not Specified | Not Found | Not Found | Not found in provided context. |
| SgmX | Not Specified | Not Found | Not Found | Not found in provided context. |
| Bd2492 | Not Specified | Not Found | Not Found | Not found in provided context. |
| FrzZ | Myxococcus xanthus | STRING (Locus Tag) | MXAN_4144 | |
| FrzS | Myxococcus xanthus | STRING (Locus Tag) | MXAN_4149 | |
| AglZ | Myxococcus xanthus | Not Found | Not Found | Mentioned in context string-db.org. |
| MasABK | Myxococcus xanthus | Not Found | Not Found | Mentioned in context string-db.org. |
| FrzCD | Myxococcus xanthus | Not Found | Not Found | Mentioned in context string-db.org. |
Integration with Secondary Messenger Pathways (e.g., cyclic-di-GMP)
MglA's function can be integrated with bacterial secondary messenger pathways, such as those involving cyclic-di-GMP. In Bdellovibrio bacteriovorus, a predatory bacterium, MglA interacts with the cyclic-di-GMP-binding receptor CdgA. nih.govebi.ac.ukrcsb.org This interaction is crucial for regulating prey invasion, a process that requires Type IV pili at a single invasive pole. nih.gov The combination of GTP-binding proteins like MglA and cyclic-di-GMP inputs at a regulatory hub is instrumental in initiating prey invasion. nih.govebi.ac.uk
Interactions with Kinases (e.g., MasK)
MglA has been shown to interact with protein kinases, influencing cellular behavior. In Myxococcus xanthus, MglA interacts directly with MasK, a tyrosine kinase. nih.govplos.orgwikipedia.org This interaction is considered an essential part of a signal transduction pathway that controls motility and development in M. xanthus. nih.gov Genetic studies involving suppressor mutations in masK were instrumental in identifying this interaction and its role in restoring motility to certain mglA mutants. nih.govplos.org MasK is associated with the inner membrane and has been shown to phosphorylate tyrosine residues. nih.govgenome.jp
Association with Transcriptional Machinery (e.g., RNA Polymerase, SspA, PigR)
In Francisella tularensis, MglA is involved in the regulation of virulence gene expression through its association with the transcriptional machinery. MglA and the stringent starvation protein A (SspA) form a complex that interacts with RNA polymerase (RNAP). nih.govrcsb.orgmdpi.comuniprot.orguniprot.org This interaction between the MglA-SspA complex and RNAP is considered critical for their regulatory function in controlling the expression of genes essential for intramacrophage growth and survival of F. tularensis. nih.govrcsb.orgmdpi.com
Furthermore, the putative DNA-binding protein PigR works in concert with the MglA-SspA complex. nih.govrcsb.orgmdpi.comuniprot.org PigR interacts with the RNAP-associated MglA-SspA complex, and this interaction is essential for PigR to coordinate with MglA and SspA in positively regulating virulence genes. nih.govrcsb.orgmdpi.com The alarmone guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) also plays a role in this regulatory network, promoting the interaction between PigR and the RNAP-associated MglA-SspA complex. plos.orgrcsb.orguniprot.org
Mechanisms of Polarity Establishment and Inversion
MglA is a key component in the dynamic regulation of front-rear polarity in bacteria like Myxococcus xanthus. This polarity is crucial for processes such as gliding motility. rsc.orgresearchgate.netuniprot.org The establishment and inversion of polarity involve sophisticated regulatory networks in which MglA plays a central role as a nucleotide-dependent molecular switch. rcsb.orguniprot.org
Spatial Toggle Switch Models
The polarity module in M. xanthus, which includes MglA, MglB (a GAP), and RomR/RomX (GEF complexes), functions as a spatial toggle switch. rsc.orgresearchgate.netuniprot.orgtandfonline.com This system establishes front-rear polarity by ensuring the localization of MglA-GTP to the leading pole. rsc.org The spatial toggle switch provides stable polarity for persistent cell movement while remaining responsive to signals that induce polarity inversions. researchgate.netuniprot.org
Feedback Loops in Polarity Networks
The regulation of polarity by MglA and its partners involves interconnected feedback loops. In M. xanthus, RomR and the MglB and MglC proteins can generate a positive feedback loop by forming a complex that establishes the rear pole with high GAP activity, thus excluding MglA-GTP from that pole. rsc.org Conversely, MglA at the front pole is proposed to engage in negative feedback that disrupts the RomR/MglC/MglB positive feedback, ensuring low GAP activity at the leading pole. rsc.org These feedback mechanisms contribute to the dynamic oscillation of polarity regulators between the cell poles, which underlies the periodic reversals in cell direction. rsc.org
Note on Data Tables: The research findings presented in the source materials primarily describe qualitative interactions and regulatory mechanisms of the this compound and its partners. No quantitative data (e.g., binding affinities, reaction rates, protein concentration changes under varying conditions) suitable for the generation of interactive data tables was available within the scope of the provided search results for these specific sections.
Compound and Protein Identifiers:
| Name | Identifier Type | Identifier | Organism (if specified) |
| This compound | UniProt | Q1DB04 | Myxococcus xanthus |
| cyclic-di-GMP | PubChem CID | 6323195 | |
| MasK protein | UniProt | Q1DDB7 | Myxococcus xanthus |
| RNA Polymerase | N/A | Complex | Bacterial |
| SspA protein | UniProt | Q5NHJ6 | Francisella tularensis |
| PigR protein | UniProt | Q5NFG1 | Francisella tularensis |
Structural Insights into Mgla Function and Regulation
MglA's Unique Conformational Transitions and Catalytic Site Formation
MglA exhibits dramatic GDP-GTP-dependent conformational changes that are crucial for its function as a molecular switch. embopress.orgnih.gov A notable and apparently unique feature of MglA among G proteins is a screw-type forward movement of the central β2-strand upon GTP binding. embopress.orgnih.gov This movement, along with complex formation with its GAP MglB, leads to the repositioning of conserved residues, specifically Arg53 and Gln82, into the active site. embopress.orgnih.gov This indicates that the residues essential for catalysis are provided by MglA itself, rather than solely by the GAP as seen in some other systems. embopress.orgnih.gov
The GTP-induced structural changes in MglA involve the switch I and switch II regions, which are common in other G proteins. embopress.orgnih.gov However, MglA possesses an extra β-strand (β2*) in the switch I region that persists even in the GTP-bound state, unlike in proteins such as Ran where a similar strand becomes disordered. embopress.orgnih.gov The significant back-to-front movement of the β2-strand towards the nucleotide results in a register shift, bringing γ-phosphate binding residues like Thr54 and Gly81 into their canonical positions. embopress.orgnih.gov
Structural Basis of MglA-MglB Complex Formation and GAP Activity
MglB is the cognate GAP for MglA, stimulating its intrinsic GTPase activity. embopress.orgnih.gov Structural and biochemical analyses have shown that MglB is a homodimeric Roadblock/LC7 protein. embopress.orgnih.govnih.govbiorxiv.org Unlike many other G protein-GAP complexes which form a 1:1 stoichiometry, the MglA-MglB complex has been reported to have a 1:2 stoichiometry, with one MglA molecule interacting with two MglB protomers. embopress.orgnih.govnih.govbiorxiv.org
The interaction between MglA and the MglB dimer involves an extensive hydrophobic interface generated by the repositioning of hydrophobic amino acids on the β2-strand of MglA during the GDP-GTP transition. embopress.orgnih.gov Notably, structural data indicate that no residue from MglB directly inserts into the active site of MglA, which contrasts with the catalytic mechanisms of some other Ras-like G protein GAPs that provide an arginine finger or asparagine thumb. embopress.orgnih.govresearchgate.net Instead, MglB's GAP activity appears to primarily stem from stabilizing the active site conformation within MglA itself, facilitating the repositioning of MglA's own catalytic residues (Arg53 and Gln82). embopress.orgnih.gov The C-terminal helix of one MglB protomer in the dimer binds to a pocket on MglA distal to the active site, suggesting an allosteric mechanism for regulating MglA's GTPase activity. rcsb.orgplos.org This interaction, along with the reorientation of MglA's catalytic residues, contributes to the stimulation of GTP hydrolysis. rcsb.orgplos.org
The MglB/RomY complex has also been identified as a co-GAP that stimulates MglB GAP activity, particularly at the lagging pole of the cell. nih.govbiorxiv.org The interaction between MglB and RomY is low affinity, which is proposed to be key for restricting MglB/RomY complex formation and thus stimulated GAP activity to the lagging pole, contributing to the asymmetric localization of MglA-GTP at the leading pole. nih.govbiorxiv.org
Structural Characterization of MglA in Virulence Regulation Complexes (e.g., MglA-SspA)
In Francisella tularensis, MglA plays a critical role in virulence by regulating the expression of genes located on the Francisella pathogenicity island (FPI). pdbj.orgresearchgate.netplos.orgplos.org This regulation involves the formation of a complex between MglA and the stringent starvation protein A (SspA). pdbj.orgresearchgate.netplos.orgplos.org While most bacterial SspA proteins function as homodimers, F. tularensis SspA uniquely forms a heterodimer with MglA. plos.orgrcsb.org
Structural studies of F. tularensis MglA revealed a fold similar to the SspA protein family. plos.orgrcsb.org Although MglA can self-associate to form a homodimer in crystal structures, biochemical studies indicate it preferentially forms a heterodimer with SspA in solution. plos.orgrcsb.org The MglA-SspA heterodimer interacts with RNA polymerase (RNAP) and the pathogenicity island gene regulator (PigR) to activate FPI transcription. pdbj.orgresearchgate.netplos.orgplos.org
Cryo-EM structures of the F. tularensis RNAPσ⁷⁰-(MglA-SspA)-promoter DNA complex have shown that MglA-SspA facilitates the binding of σ⁷⁰ to both the core RNAP and the promoter DNA, promoting open complex formation. pdbj.orgnih.gov This suggests a role for MglA-SspA in activating transcription independently of PigR. nih.gov Furthermore, the stress signal guanosine (B1672433) tetraphosphate (B8577671) (ppGpp) has been shown to bind to the MglA-SspA complex, which in turn tethers PigR to promoters. pdbj.orgresearchgate.netplos.orgrcsb.org PigR then recruits RNAP αCTDs to DNA UP elements, highlighting a multi-component mechanism for virulence gene activation involving MglA-SspA, PigR, and ppGpp. pdbj.orgresearchgate.netrcsb.org
Structural analysis of the MglA homodimer in F. tularensis revealed an open pocket capable of binding small molecules like malate, suggesting a potential role for small molecule ligand binding in regulating MglA and MglA-SspA function. plos.orgrcsb.org This binding region is located relative to mapped PigR and RNAP interacting sites. plos.orgrcsb.org
Comparative Structural Analyses with Other Ras-like GTPases
MglA is classified as a Ras-like GTPase and shares structural similarities with members of the Ras superfamily. embopress.orgnih.govnih.gov However, comparative structural analyses highlight several unique characteristics of MglA. As mentioned earlier, the dramatic GDP-GTP-dependent screw-type movement of the central β2-strand in MglA has not been observed in other G proteins. embopress.orgnih.gov The persistence of the extra β2*-strand in the switch I region in the GTP-bound state also distinguishes MglA from proteins like Ran. embopress.orgnih.gov
While MglA contains conserved residues typical of guanine (B1146940) nucleotide binding and GTP hydrolysis found in other Ras-like proteins, there are minor differences, such as the replacement of an aspartate in the conserved G4 motif (DxxGQ/H/T) with a threonine (TxxGQ). embopress.orgnih.gov
The interaction stoichiometry with its GAP, MglB, also sets MglA apart. The 2:1 MglB-MglA complex is unique compared to the typically 1:1 stoichiometry observed in other G protein-GAP complexes. embopress.orgnih.govnih.govbiorxiv.org Furthermore, the mechanism of GAP activity, where MglB primarily induces conformational changes within MglA to form the catalytic site rather than providing a catalytic residue itself, differs from the mechanisms employed by canonical GAPs of Ras-like GTPases. embopress.orgnih.govresearchgate.net
These structural distinctions underscore the specialized roles of MglA in bacterial processes like motility and virulence, highlighting the diversity within the Ras-like GTPase superfamily across different organisms.
Evolutionary Biology and Genetic Analysis of Mgla
Phylogenomic Distribution and Conservation Patterns
MglA and its homologs are found across numerous prokaryotic genomes. A computational analysis of over 1,600 prokaryotic genomes identified MglA and MglB homologs in many of these organisms. nih.gov The MglA family can be divided into at least five distinct groups (MglA_1 to MglA_5). nih.gov Myxococcus xanthus MglA belongs to group 1. nih.gov
A significant pattern in the phylogenomic distribution is the frequent genetic coupling of mglA and mglB genes. nih.gov Approximately 390 out of 449 identified mglA genes are located within four genes of an mglB gene, suggesting coevolution of these coupled genes. nih.gov While most mglA genes are coupled to an mglB gene, a substantial number of mglB genes (328 out of 749 identified) are not coupled to an mglA gene and are referred to as orphans. nih.gov Phylogenetic analysis supports the coevolution of coupled mglA and mglB genes. nih.gov
Despite the presence of distinct groups and variations in gene coupling, MglA proteins exhibit conserved motifs essential for GTP binding and hydrolysis, which are characteristic of small GTPases. nih.gov However, MglA and its homologs possess a notable difference compared to most eukaryotic and other prokaryotic GTPases: a threonine residue at position 78 (Thr78) in place of the highly conserved aspartate residue in the PM3 (phosphate-magnesium binding) region. nih.govresearcher.life This unique substitution suggests a potential novel modification or regulatory mechanism for MglA. nih.gov
Conservation patterns extend to critical residues involved in MglA function and interactions. For example, residues such as Asp52 and Thr54 in M. xanthus MglA are predicted to be surface residues critical for proper localization and potential protein interaction sites. nih.govdntb.gov.ua Similarly, key residues involved in GTP binding are conserved. plos.org
Gene Duplication and Functional Divergence of MglA Homologs
Gene duplication is a significant evolutionary mechanism that can lead to functional divergence in paralogous genes through processes like neofunctionalization or subfunctionalization. nih.govplos.org The presence of multiple groups within the MglA family and the existence of orphan mglB genes suggest that gene duplication events have played a role in the evolution of the mgl locus. nih.gov
An example of functional divergence after gene duplication is observed in Myxococcus xanthus with MglC, a paralog of the GTPase-activating protein (GAP) MglB. nih.gov While MglB acts as the cognate GAP for MglA, MglC has acquired a different and opposing role in regulating cellular polarity and motility. nih.gov MglC functions in the same pathway as MglA, MglB, RomR, and FrzZ and is important for regulating cellular reversals. nih.gov Like MglB, MglC localizes asymmetrically to the cell poles, but its correct polar localization depends on RomR and MglB. nih.gov MglC interacts directly with MglB and the C-terminal output domain of RomR, and a specific surface of MglC is necessary for the interaction with MglB and for MglC function. nih.gov This demonstrates how gene duplication followed by functional divergence can add complexity to cellular processes like motility regulation. nih.govasm.org
Another instance of apparent functional divergence is seen in Bdellovibrio bacteriovorus. plos.org While Bdellovibrio has an MglA homolog, it appears to have lost the gene encoding MglB. plos.orgnih.gov In M. xanthus, MglA works with MglB and RomR to regulate bipolar motility. plos.orgnih.gov In contrast, B. bacteriovorus MglA regulates prey invasion, a monopolar process, and functions without an MglB partner, although a RomR homolog is present and essential for growth. plos.orgnih.gov Differences in the MglA sequence, such as a serine at position 21 in MglA from B. bacteriovorus compared to glycine (B1666218) at position 21 in M. xanthus MglA, may contribute to this functional divergence and the apparent loss of the MglB interaction. nih.gov
Genetic Mutagenesis and Phenotypic Characterization of MglA Alleles
Genetic mutagenesis has been a crucial tool for understanding the function of MglA and identifying critical residues and interacting partners. Studies in Myxococcus xanthus have involved characterizing the phenotypes of various mglA mutants. nih.govdntb.gov.ua Mutations predicted to alter residues involved in guanine (B1146940) base binding or magnesium coordination often result in undetectable MglA protein, leading to severe motility and developmental defects, as MglA is essential for these processes. nih.govdntb.gov.ua
Other mglA mutants exhibit a range of phenotypes, from mild to complete loss of motility and development, even with wild-type MglA localization patterns. nih.govdntb.gov.ua For example, mutations like T78D and P80A abolished motility and development. nih.govdntb.gov.ua Interestingly, improving the consensus match with Ras at Thr78 by changing it to aspartate (T78D) abolished MglA function, suggesting the unique threonine at this position is important. nih.govdntb.gov.ua Only a conservative serine substitution was tolerated at this position. nih.govdntb.gov.ua
Mutations altering predicted surface residues, such as Asp52 and Thr54, can abolish MglA localization and lead to severe motility and developmental defects, suggesting these residues are critical for proper localization and potentially protein interactions. nih.govnih.govdntb.gov.ua Merodiploid constructs, containing both wild-type and mutant mglA alleles, have been used to assess the dominance of certain alleles and to understand how the balance between MglA and its partner MglB affects motility. nih.govnih.govdntb.gov.ua For instance, the mglAD52A allele was found to be dominant. nih.govnih.gov
Suppressor Mutations and Pathway Delineation
Suppressor mutations occur when a secondary mutation alleviates the deleterious effects of a primary mutation. biorxiv.orgsci-hub.se Analyzing suppressor mutations can help delineate genetic pathways and identify interacting components. biorxiv.org While specific studies on suppressor mutations of mglA in the context of pathway delineation were not extensively detailed in the search results, the principle of using suppressor analysis is well-established in genetics. biorxiv.orgsci-hub.seresearchgate.net Suppressor mutations can occur in genes encoding proteins in the same complex or pathway as the primarily mutated gene, or in alternative, related pathways. biorxiv.orgresearchgate.net This approach could be applied to mglA mutants to identify other proteins or pathways that interact with or compensate for MglA function, thereby helping to map the genetic network in which MglA operates.
Residues Critical for MglA Function and Protein Interactions
Site-directed mutagenesis has been instrumental in identifying specific amino acid residues critical for MglA function, GTP binding, hydrolysis, and protein interactions. nih.govnih.govdntb.gov.ua
Mutations affecting residues involved in GTP binding or magnesium coordination lead to unstable this compound that does not accumulate, highlighting the importance of GTP binding for MglA stability. nih.gov
The unique Thr78 residue in the PM3 region is critical, as altering it to aspartate (T78D) abolishes function, while a conservative serine substitution is tolerated. nih.govnih.govdntb.gov.ua This suggests a specific requirement for a hydroxyl group at this position, potentially for modification or interaction. nih.gov
Surface residues like Asp52 and Thr54 are crucial for proper MglA localization and are proposed to be sites for protein interactions. nih.govnih.govdntb.gov.ua Mutations at these positions disrupt localization and function. nih.govnih.govdntb.gov.ua
Studies on the interaction between MglA and its cognate GAP, MglB, have revealed residues involved in this critical partnership. Structural and biochemical analyses show that MglA undergoes a conformational change upon GTP binding, repositioning conserved residues Arg53 and Gln82 into the active site for GTP hydrolysis. embopress.org These residues, located within MglA itself, are required for catalysis, rather than being provided by MglB. embopress.org MglB functions as a dimer and interacts with MglA in a 2:1 complex to stimulate GTP hydrolysis. embopress.org While specific residues on MglA mediating the interaction with MglB are not explicitly detailed in the search results beyond the catalytic site context, the interaction is essential for regulating MglA activity and cellular polarity. embopress.org
MglA also interacts with other proteins involved in motility and polarity regulation, such as RomR and AglZ in M. xanthus. nih.govnih.gov MglA is required for the correct localization of RomR and AglZ. nih.gov RomR recruits MglA to a pole, and the interplay between MglA/RomR and MglB/RomR complexes, mediated by MglB GAP activity, establishes the asymmetric localization of these proteins at opposite poles. nih.gov This suggests critical interaction sites exist between MglA and RomR.
In Bdellovibrio bacteriovorus, MglA interacts with a previously unidentified tetratricopeptide repeat (TPR) protein that is essential for prey invasion. plos.orgnih.gov MglA and RomR in B. bacteriovorus both interact with this TPR protein, highlighting the evolution of new interaction partners associated with functional divergence. plos.orgnih.gov
These findings collectively demonstrate that specific residues within MglA are not only vital for its intrinsic GTPase activity but also mediate crucial protein-protein interactions that govern its localization and function in diverse cellular processes.
Advanced Methodologies for Mgla Research
In Vitro Biochemical Reconstitution of MglA Regulatory Cycles
Reconstituting complex biological processes from purified components in a controlled, cell-free environment is a powerful strategy to unravel mechanistic details. For the MglA regulatory cycle, this approach involves the purification of MglA, its GTPase-activating protein (GAP) MglB, and its guanine (B1146940) nucleotide exchange factor (GEF), the RomR/RomX complex, to study their interactions and enzymatic activities in isolation.
Biochemical assays are fundamental to this approach. The intrinsic GTPase activity of MglA, which is typically slow, can be monitored using various techniques, including traditional radioactive [γ-³²P]GTP hydrolysis assays or fluorescence-based methods using fluorescent GTP analogs. These assays have been instrumental in demonstrating that MglB is the cognate GAP for MglA, significantly accelerating its rate of GTP hydrolysis. nih.gov The interaction between MglA and MglB has been confirmed through pull-down assays, where tagged "bait" proteins are used to capture their binding partners from a solution. researchgate.net
The discovery of the GEF for MglA has been a subject of investigation. While MglB was initially suggested to have a dual GAP-GEF role, subsequent research identified the RomR/RomX complex as a dedicated GEF. rcsb.orgnih.gov In vitro nucleotide exchange assays, which often use fluorescently labeled nucleotides like mant-GDP, are employed to measure the rate at which GDP is released from MglA. These experiments have shown that the RomR-RomX complex catalyzes this exchange, promoting the formation of the active MglA-GTP state. nih.govbiorxiv.org
A key challenge and future direction in this area is the complete reconstitution of the MglA oscillatory cycle on a synthetic membrane surface. Such a system would involve anchoring the polar proteins to a lipid bilayer to mimic their subcellular localization and observing the full cycle of GEF-mediated activation, membrane association of MglA-GTP, and subsequent GAP-mediated inactivation and dissociation. This would provide critical insights into the self-organizing principles of the polarity network.
Quantitative Live-Cell Fluorescence Microscopy and Imaging Techniques
Visualizing the dynamic behavior of MglA and its regulators within living cells has provided profound insights into the establishment and reversal of cell polarity. These studies rely on genetically encoding fluorescent proteins (like GFP, YFP, or mVenus) and fusing them to the protein of interest, allowing for real-time tracking of protein localization and dynamics.
Time-lapse fluorescence microscopy of Myxococcus xanthus cells expressing fluorescently tagged MglA, MglB, and RomR has revealed their remarkable oscillatory behavior. MglA-GTP localizes to the leading cell pole, while MglB and a large cluster of RomR are found at the lagging pole. uni-marburg.denih.gov During a cellular reversal, these components rapidly relocalize to the opposite pole, effectively inverting the cell's polarity axis. nih.gov
More advanced fluorescence techniques provide quantitative data on these dynamics. Fluorescence Recovery After Photobleaching (FRAP) can be used to measure the mobility and exchange rates of polar protein clusters. nih.govnih.gov In a FRAP experiment, a high-intensity laser bleaches the fluorescent proteins in a specific region (e.g., a polar cluster), and the rate at which fluorescence recovers in that region is monitored. wiley.com This recovery is due to the movement of unbleached molecules into the bleached area, providing information on protein turnover and diffusion rates.
Förster Resonance Energy Transfer (FRET) is another powerful technique used to detect protein-protein interactions in vivo. nih.gov FRET relies on the transfer of energy from an excited "donor" fluorophore to a nearby "acceptor" fluorophore. researchgate.net This energy transfer only occurs if the two proteins are in very close proximity (typically <10 nm), providing a readout of their direct interaction within the cellular context. This could be applied to confirm the interaction between MglA and MglB or MglA and RomR/RomX at specific subcellular locations.
High-Throughput Genetic Screens and Omics Approaches
To identify the full complement of genes involved in the MglA regulatory network, researchers can employ high-throughput genetic screens and global "omics" approaches. These methods allow for an unbiased, genome-wide search for new components and downstream targets of the MglA pathway.
Transposon sequencing (Tn-seq) is a powerful genetic screening method that combines random transposon mutagenesis with next-generation sequencing. nih.gov A large library of mutants, each with a single transposon insertion at a different genomic location, is generated. researchgate.net This library can be grown under specific conditions, and Tn-seq is used to identify which mutants are depleted from the population. This approach could be used to find genes whose disruption affects cell motility or polarity, potentially uncovering new regulators or effectors of MglA.
Omics approaches provide a global snapshot of the cellular state. Transcriptomics, using techniques like RNA-seq, can be used to compare the gene expression profiles of wild-type cells with those of an mglA mutant. This has been successfully applied in Francisella tularensis, where transcriptional profiling identified 102 MglA-regulated genes, including those within the Francisella pathogenicity island and other novel virulence factors. researchgate.net This demonstrates MglA's role as a transcriptional regulator in some species. Proteomics, which analyzes the entire protein content of a cell, could similarly be used to identify changes in protein abundance or post-translational modifications in the absence of functional MglA.
Integrated Structural Biology Approaches (X-ray Crystallography, Cryo-Electron Microscopy)
Understanding the function of MglA and its regulators at a molecular level requires high-resolution three-dimensional structures. Integrated structural biology, which combines techniques like X-ray crystallography and cryo-electron microscopy (cryo-EM), has been pivotal in revealing the architectural basis of MglA regulation.
X-ray crystallography has yielded atomic-resolution structures of MglA from several bacterial species, including F. tularensis and Thermus thermophilus. pdbj.orgembopress.org These structures revealed that MglA adopts a canonical Ras-like G-protein fold. researchgate.net A significant breakthrough was the determination of the crystal structure of the MglA-MglB complex. nih.govrcsb.org This revealed the unique stoichiometry of the complex, with one molecule of MglA binding to a dimer of MglB (a 1:2 ratio). nih.govresearchgate.net The structure showed how MglB binding repositions key catalytic residues within MglA itself, rather than supplying them, to stimulate GTP hydrolysis. nih.gov Specifically, MglB interaction causes a dramatic conformational change in MglA, including a screw-type movement of a central β-strand, which properly orients MglA's own Arginine-53 and Glutamine-82 residues for catalysis. embopress.orgnih.gov
More recent crystal structures of the M. xanthus MglA-MglB complex have provided further detail, showing how a C-terminal helix from one of the MglB protomers binds to an allosteric pocket on MglA, distal to the nucleotide-binding site. rcsb.org This allosteric interaction is proposed to contribute to nucleotide exchange, suggesting how MglB might have dual GAP and GEF activities. rcsb.org
Cryo-EM is particularly suited for studying large, dynamic macromolecular complexes. This technique has been used to determine the structure of MglA as part of a very large virulence-specialized RNA polymerase complex in F. tularensis. nih.gov The structure revealed how the MglA-SspA heterodimer interacts with the σ⁷⁰ factor and the RNA polymerase core to activate the transcription of virulence genes. nih.gov
Computational Modeling and Systems Biology Approaches for Polarity Networks
The dynamic oscillations of the MglA system are a classic example of biological self-organization. Computational modeling and systems biology approaches are essential to understand how the observed molecular interactions give rise to the emergent properties of the polarity network, such as robust oscillations and polarity switching. nih.gov
Mathematical models, often based on systems of reaction-diffusion partial differential equations, are used to simulate the spatiotemporal dynamics of the polarity proteins within the geometry of a bacterial cell. gvsu.edu These models incorporate experimentally determined parameters such as protein concentrations, diffusion coefficients, and reaction rates (e.g., for GTP hydrolysis and nucleotide exchange).
By simulating these models, researchers can test hypotheses about the underlying logic of the network. For instance, models can explore whether a mutual exclusion mechanism between the MglA-GTP complex at the leading pole and the MglB complex at the lagging pole is sufficient to establish a stable polarity axis. They can also be used to investigate how signals from the upstream Frz chemosensory system trigger the coordinated pole-to-pole switching of the polarity components. nih.gov Comparing the simulation results with quantitative data from live-cell imaging allows for an iterative process of model refinement and experimental validation, leading to a deeper, quantitative understanding of how MglA-driven polarity networks function. gvsu.edu
Emerging Questions and Future Research Trajectories
Unraveling Novel MglA Effectors and Regulatory Components
A primary focus of future research will be the identification and characterization of novel MglA effectors and the components that regulate its activity. While significant strides have been made, particularly in model organisms like Francisella tularensis and Myxococcus xanthus, a complete picture of the MglA interactome is far from complete.
In Francisella tularensis, MglA is a global transcriptional regulator essential for virulence. It controls the expression of a large regulon, including the genes within the Francisella Pathogenicity Island (FPI). researchgate.netnih.gov Transcriptional profiling of wild-type and mglA mutant strains has identified over 100 MglA-regulated genes, leading to the discovery of new virulence factors. researchgate.net MglA, in a complex with another protein, SspA, is thought to interact directly with RNA polymerase to regulate gene expression. nih.gov Future studies should focus on genome-wide screens, such as yeast two-hybrid and proximity-dependent biotinylation (BioID), to identify new direct interaction partners of the MglA/SspA complex. Understanding how this complex recognizes specific promoters and modulates transcription will be a key area of investigation.
In Myxococcus xanthus, MglA functions as a molecular switch controlling gliding motility. Its activity is regulated by a GTPase-activating protein (GAP), MglB. A significant discovery has been the direct interaction of MglA with the actin-like MreB cytoskeleton, providing a mechanism for the spatial regulation of the motility machinery. nih.govnih.gov Future research should aim to identify other proteins that modulate the MglA-MreB interaction and to uncover the full spectrum of downstream effectors that are activated by GTP-bound MglA to drive the mechanics of motility. Proximity labeling techniques could be employed to map the spatiotemporal interactome of MglA at the leading cell pole. researchgate.net
Elucidating MglA's Role in Diverse Bacterial Physiological Contexts
MglA homologs are found in a variety of bacteria, suggesting that its regulatory functions extend beyond virulence and motility. A crucial future direction is to explore the role of MglA in a wider range of physiological contexts and across a more diverse array of bacterial species.
Research in Francisella tularensis has demonstrated that MglA is critical for survival and replication within macrophages and amoebae, highlighting its role in host-pathogen interactions. nih.gov Furthermore, MglA is required for the normal adaptation of F. tularensis to oxidative stress, a key challenge for intracellular pathogens. nih.govnih.gov Studies on the MglA regulon have revealed its influence on over 100 genes, indicating a broad impact on bacterial physiology. nih.gov
The role of MglA in biofilm formation is an emerging area of interest. While direct studies on MglA's involvement in biofilm development are limited, the intricate regulatory networks controlling this process in other bacteria suggest that a global regulator like MglA could play a significant role. For instance, in Salmonella Enteritidis, various two-component system response regulators are involved in biofilm formation. mdpi.com Future investigations should explore whether MglA influences the expression of adhesins, exopolysaccharides, and other components of the biofilm matrix in relevant bacterial species. Inactivation of specific genes has been shown to induce biofilm formation in bacteria like Shigella flexneri, suggesting complex regulatory pathways that could be influenced by MglA. mdpi.com
Furthermore, the adaptation to various environmental stresses, such as nutrient limitation, temperature fluctuations, and exposure to heavy metals, is crucial for bacterial survival. Given MglA's established role in the stringent starvation response and oxidative stress, its involvement in other stress response pathways is a logical area for future exploration. nih.govnih.gov Bacteria have evolved sophisticated mechanisms to tolerate heavy metals, and it is plausible that MglA could regulate some of these detoxification or efflux systems. mdpi.com
Developing Advanced Tools for Dynamic MglA Activity Monitoring
A significant challenge in studying MglA is the ability to monitor its activity in real-time within living cells. The development of advanced molecular tools is essential to dissect the spatiotemporal dynamics of MglA activation and its downstream signaling cascades.
A promising approach is the development of genetically encoded biosensors based on Förster Resonance Energy Transfer (FRET). nih.govresearchgate.netnih.govfrontiersin.org These biosensors typically consist of a donor and an acceptor fluorescent protein linked by a sensor domain that changes conformation upon binding to the activated (GTP-bound) form of the GTPase. This conformational change alters the FRET efficiency, providing a ratiometric readout of GTPase activity. nih.govresearchgate.netnih.gov While FRET biosensors have been successfully developed for eukaryotic small GTPases like Ras, Rac1, and Cdc42, their application to bacterial GTPases is still in its infancy. nih.gov Designing a FRET biosensor for MglA would involve fusing it with a protein domain that specifically recognizes MglA-GTP and a pair of fluorescent proteins. The development of such a tool would be invaluable for visualizing where and when MglA is active within the bacterial cell in response to different stimuli. Toolkits for creating and optimizing FRET biosensors are becoming more readily available, which could accelerate this process. addgene.org
In addition to FRET-based sensors, advancements in fluorescence microscopy techniques, such as super-resolution microscopy, can provide unprecedented detail about the subcellular localization of MglA and its interacting partners. Combining these imaging techniques with genetic and biochemical approaches will be crucial for a comprehensive understanding of MglA's dynamic regulation.
Translating Mechanistic Insights to Broader Biological Principles
The study of MglA, a prokaryotic small GTPase, offers a unique opportunity to uncover fundamental principles of cellular regulation that may be conserved across different domains of life. Future research should focus on translating the mechanistic insights gained from studying MglA to broader biological principles.
MglA serves as an excellent model system for understanding the evolution and diversification of GTPase signaling. In M. xanthus, the spatial and temporal regulation of MglA activity by its GAP, MglB, provides a clear example of how a simple GTPase switch can control complex cellular polarity and movement. nih.gov The discovery of its direct interaction with the MreB cytoskeleton highlights a conserved principle of G-protein-cytoskeleton interactions in regulating cellular processes. nih.govnih.gov
Furthermore, the role of MglA as a transcriptional regulator in F. tularensis provides a link between GTPase signaling and the global control of gene expression in bacteria. nih.gov Understanding how the nucleotide-bound state of MglA influences its interaction with the transcriptional machinery can provide insights into how metabolic or environmental signals are integrated to control virulence and other complex phenotypes. MglA's homology to the E. coli stringent starvation protein SspA suggests a conserved mechanism for regulating gene expression in response to nutritional stress. nih.gov
Q & A
Q. How was the three-dimensional structure of MglA determined, and what insights did this provide?
The MglA structure was resolved using multiple-wavelength anomalous diffraction (MAD) with selenomethionine-substituted crystals. Crystallization was achieved using 2.1 M malic acid (pH 7.0), and data were collected at ALS beamline 8.3.1. Phases were solved with SOLVE, and the model was manually built in Coot, refined to Rwork/Rfree values of 17.3%/22.8% at 2.95 Å resolution. The structure revealed a dimeric arrangement in the asymmetric unit, with each subunit containing four β-strands and eight α-helices . This provided the first atomic-level view of MglA's fold, which resembles the SspA family, and highlighted a malate-binding pocket critical for potential ligand interactions .
Q. What experimental approaches confirm MglA’s interaction with SspA?
Size exclusion chromatography (SEC) and chemical crosslinking were pivotal. SEC showed that MglA alone elutes as a monomer (~24 kDa), but when mixed with SspA, it forms a heterodimer (~48 kDa). Crosslinking with glutaraldehyde revealed transient homodimerization in solution (63 kDa peak), though heterodimerization with SspA is preferential. SDS-PAGE and structural modeling (using Phyre2 for SspA) further validated the SspA•MglA complex, which binds RNA polymerase (RNAP) to activate virulence genes .
Q. How does MglA regulate transcription of virulence factors in Francisella tularensis?
MglA partners with SspA to form a heterodimer that recruits RNAP and PigR (pathogenicity island gene regulator) to the Francisella pathogenicity island (FPI). RT-PCR and 2D gel electrophoresis demonstrated that MglA deletion reduces transcription of iglABCD, pdpA, and pdpD (key virulence operons) by >70%. The heterodimer’s malate-binding pocket suggests small-molecule ligands may modulate transcription, linking metabolic signals to virulence .
Advanced Research Questions
Q. How can conflicting data on MglA’s oligomerization state (monomer vs. dimer) be reconciled?
While crystallography shows a stable MglA homodimer, SEC under non-crosslinking conditions reports a monomer. This discrepancy arises from transient dimerization detectable only via crosslinking (e.g., glutaraldehyde fixation). Mutagenesis of residues in the dimer interface (e.g., D59R-E70R-D74R) disrupted homodimer stability, causing precipitation. These findings suggest MglA homodimers are labile in vitro, favoring heterodimerization with SspA in physiological contexts .
Q. What methodological strategies elucidate the functional role of MglA’s malate-binding pocket?
Structural analysis (PDB: 4PUR) identified malate bound in a cleft between MglA subunits. To probe its significance:
- Site-directed mutagenesis of pocket residues (e.g., K35A, R72A) disrupted malate binding.
- Ligand displacement assays using analogs (e.g., succinate, fumarate) quantified binding affinity via ITC.
- Transcriptional profiling (RNA-seq) of MglA mutants revealed altered FPI gene expression, linking malate binding to virulence regulation. This pocket is now a target for inhibitor screens .
Q. How does MglA’s function differ between Francisella tularensis and Myxococcus xanthus?
In M. xanthus, MglA is a GTPase regulating cell polarity and motility via interactions with MglB (GAP) and RomR. In contrast, Francisella MglA lacks GTPase activity and instead acts as a transcriptional co-regulator. Phylogenetic analysis and domain-swapping experiments revealed that Francisella MglA evolved to bind SspA and PigR, repurposing its structural scaffold for virulence .
Q. What techniques resolve MglA’s role in the stringent response and (p)ppGpp signaling?
Co-crystallization of MglA-SspA with ppGpp (a starvation alarmone) identified binding at the heterodimer’s interface. Electrophoretic mobility shift assays (EMSAs) showed ppGpp enhances SspA•MglA’s affinity for RNAP. In vivo studies using F. tularensis ΔrelA/spoT mutants (unable to synthesize ppGpp) showed abolished FPI transcription, confirming ppGpp’s role as a co-activator .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
